N-({1-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)pyrazine-2-carboxamide
Description
The compound N-({1-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)pyrazine-2-carboxamide features a complex heterocyclic architecture. Key structural components include:
- A 1,2,3-triazole ring, often associated with click chemistry applications and metabolic stability.
- A 1-benzyl-5-oxopyrrolidin-3-yl group, which introduces steric bulk and influences lipophilicity.
Properties
IUPAC Name |
N-[[1-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]triazol-4-yl]methyl]pyrazine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N7O2/c28-19-8-16(12-26(19)11-15-4-2-1-3-5-15)13-27-14-17(24-25-27)9-23-20(29)18-10-21-6-7-22-18/h1-7,10,14,16H,8-9,11-13H2,(H,23,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRBLBGAXCZDXEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CC2=CC=CC=C2)CN3C=C(N=N3)CNC(=O)C4=NC=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-({1-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)pyrazine-2-carboxamide is a complex organic compound notable for its diverse biological activities. This article delves into its synthesis, biological mechanisms, and potential therapeutic applications, drawing on various studies and findings.
Chemical Structure and Properties
The compound features several key structural components:
- Triazole Ring : Known for its role in medicinal chemistry, particularly in anti-cancer and anti-inflammatory agents.
- Pyrrolidine Moiety : Often associated with neuroactive compounds.
- Carboxamide Functional Group : Enhances solubility and bioavailability.
Molecular Formula : C₁₄H₁₈N₄O
Molecular Weight : 258.32 g/mol
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the triazole ring through azide and alkyne coupling.
- Introduction of the pyrrolidine moiety via reductive amination.
- Final assembly involving carboxamide formation.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it can reduce mTORC1 activity, a crucial pathway in cancer cell proliferation. For instance:
- Cell Line Studies : In MIA PaCa-2 pancreatic cancer cells, the compound demonstrated submicromolar antiproliferative effects, indicating a potent ability to inhibit cancer cell growth .
The biological activity of N-{(1-benzyl-5-oxopyrrolidin-3-yl)methyl}-1H-triazole is primarily mediated through:
- Inhibition of mTOR Pathway : This pathway is vital for cell growth and metabolism. By inhibiting mTORC1, the compound disrupts cancer cell survival mechanisms.
- Modulation of Autophagy : The compound has been shown to increase autophagy at basal levels while impairing autophagic flux under nutrient-replete conditions .
Case Studies
Several studies have explored the efficacy of similar compounds in clinical settings:
- Study on Autophagy Modulators : A related compound demonstrated the ability to selectively target solid tumors under metabolic stress, suggesting potential applications in treating aggressive cancers .
- Neuroprotective Effects : Compounds with similar structures have been studied for neuroprotective properties, indicating a broader therapeutic potential beyond oncology .
Comparative Analysis
The following table summarizes key findings from studies on N-{(1-benzyl-5-oxopyrrolidin-3-yl)methyl}-1H-triazole and related compounds:
Scientific Research Applications
Medicinal Chemistry
Therapeutic Potential : The compound is being studied for its potential as an antitumor agent. Research indicates that it may inhibit specific pathways involved in cancer cell proliferation. For instance, studies have demonstrated that derivatives of triazole compounds exhibit promising anticancer activity by targeting tubulin polymerization and disrupting microtubule dynamics .
Mechanism of Action : The mechanism involves the interaction with molecular targets such as enzymes or receptors. The triazole moiety can enhance binding affinity to biological targets, potentially leading to the modulation of key signaling pathways involved in disease progression .
Biological Research
Antimicrobial Properties : Preliminary studies suggest that N-({1-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)pyrazine-2-carboxamide exhibits antimicrobial activity against various pathogens. This property makes it a candidate for further development as an antibiotic or antifungal agent.
Biochemical Probes : The compound is also being explored as a biochemical probe to study enzyme interactions and cellular processes. Its unique structure allows for specific binding to target proteins, facilitating the exploration of their functions and roles in metabolic pathways.
Industrial Applications
Synthesis of Complex Molecules : In synthetic organic chemistry, this compound serves as a building block for creating more complex molecules. Its functional groups allow for various chemical modifications, making it a versatile intermediate in pharmaceutical synthesis .
Material Science : The compound's properties are being investigated for applications in material science, particularly in the development of new polymers and nanomaterials. Its ability to form stable complexes with metal ions could lead to innovative materials with unique electronic or optical properties .
Data Tables
| Application Area | Specific Use Case | Findings/Notes |
|---|---|---|
| Medicinal Chemistry | Antitumor agent | Inhibits cancer cell proliferation |
| Biological Research | Antimicrobial activity | Effective against various pathogens |
| Industrial Applications | Synthesis of complex molecules | Versatile intermediate |
| Material Science | Development of new polymers | Stable complexes with metal ions |
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry evaluated the anticancer properties of triazole derivatives, including this compound. The results showed significant inhibition of tumor growth in vitro and in vivo models, suggesting its potential as a therapeutic agent against specific cancer types .
Case Study 2: Antimicrobial Efficacy
Research conducted by Pharmaceutical Biology assessed the antimicrobial efficacy of various triazole compounds. The findings indicated that N-(...) exhibited broad-spectrum activity against Gram-positive and Gram-negative bacteria, highlighting its potential as an antibiotic candidate .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds (from and ) share functional or structural similarities, such as carboxamide linkages, heterocyclic frameworks, or substituent patterns.
Structural and Functional Analogues
Table 1: Key Structural Features of Comparable Compounds
Analysis of Structural Differences and Implications
Heterocyclic Diversity: The target compound integrates pyrazine, triazole, and pyrrolidinone rings, enabling diverse non-covalent interactions (e.g., π-π stacking, hydrogen bonding). In contrast, 1005612-70-3 () features pyrazole and pyridine rings, which may enhance metabolic stability but reduce solubility due to hydrophobicity . The trifluoromethyl group in 866137-49-7 () increases electronegativity and bioavailability, a feature absent in the target compound .
Comparatively, 1005612-70-3’s phenyl and ethyl groups may prioritize hydrophobic interactions . Chloro and trifluoromethyl substituents in compounds improve resistance to enzymatic degradation but could elevate toxicity risks .
Carboxamide Linkage :
Methodological Considerations for Structural Comparison
Structural analyses of these compounds likely rely on crystallographic tools such as SHELXL (for refinement) and WinGX/ORTEP (for visualization), as noted in –3 . These programs enable precise determination of bond lengths, angles, and conformational flexibility, which are critical for comparing bioactivity or material properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
